molecular formula C17H13BrO B15388581 Naphthalene, 2-bromo-1-(phenylmethoxy)- CAS No. 76939-81-6

Naphthalene, 2-bromo-1-(phenylmethoxy)-

Cat. No.: B15388581
CAS No.: 76939-81-6
M. Wt: 313.2 g/mol
InChI Key: VSCZTDDALHDKCE-UHFFFAOYSA-N
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Description

Naphthalene, 2-bromo-1-(phenylmethoxy)- is a brominated naphthalene derivative with a phenylmethoxy substituent at position 1 and a bromine atom at position 2.

Key features:

  • Molecular Formula: Likely $ C{17}H{13}BrO $ (inferred from similar compounds in ).
  • Functional Groups: Bromine (electrophilic site), phenylmethoxy (steric and electronic modifier).
  • Applications: Intermediate in pharmaceuticals (e.g., anticancer agents) and organic synthesis ().

Properties

CAS No.

76939-81-6

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

2-bromo-1-phenylmethoxynaphthalene

InChI

InChI=1S/C17H13BrO/c18-16-11-10-14-8-4-5-9-15(14)17(16)19-12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

VSCZTDDALHDKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)Br

Origin of Product

United States

Biological Activity

Naphthalene, 2-bromo-1-(phenylmethoxy)- is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₅BrO₂, with a molecular weight of approximately 421.33 g/mol. The structure features a naphthalene core substituted with a bromine atom, a methoxy group, and a phenylmethoxy group, which contribute to its unique chemical reactivity and potential therapeutic applications.

The biological activity of Naphthalene, 2-bromo-1-(phenylmethoxy)- is believed to involve several mechanisms:

  • Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by activating caspases and the mitochondrial pathway.
  • DNA Intercalation : It may intercalate between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of the bromine atom enhances reactivity towards specific enzymes involved in cancer progression.

Anticancer Activity

Research indicates that derivatives of naphthalene exhibit significant anticancer properties. A study by Zhang et al. (2021) demonstrated that compounds similar to Naphthalene, 2-bromo-1-(phenylmethoxy)- inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 1: Anticancer Activity of Naphthalene Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-715
Compound BA54912
2-Bromo-1-(phenylmethoxy)-NaphthaleneMCF-710

Antimicrobial Activity

In addition to its anticancer effects, Naphthalene, 2-bromo-1-(phenylmethoxy)- has demonstrated antimicrobial properties. Studies have reported its effectiveness against various microorganisms.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus1550
Escherichia coli1275

Case Studies

Several studies have investigated the biological activity of Naphthalene derivatives. For example:

  • Study on Apoptotic Potential : A recent investigation highlighted that specific naphthalene derivatives exhibit potent apoptotic effects on cancer cells. The study found that the compound could significantly increase apoptosis rates in MCF-7 cells through caspase activation .
  • In Silico Docking Studies : Molecular docking studies conducted on various naphthalene derivatives revealed that certain compounds bind effectively to key targets such as VEGFR-2 and Caspase-3, suggesting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Structural Analogues

2-(Phenylmethoxy)naphthalene (CAS 613-62-7)
  • Structure : Lacks the bromine atom at position 2.
  • Properties : Reduced molecular weight ($ C{17}H{14}O $) and lower reactivity due to absence of bromine.
  • Role : Used as a precursor in synthesizing methoxy-substituted naphthalenes ().
  • Key Difference : Bromine in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., in drug design) .
6-Bromo-1-(Chloromethyl)-2-Methoxynaphthalene (CAS 92643-16-8)
  • Structure : Chloromethyl and methoxy substituents instead of phenylmethoxy.
  • Properties : Higher polarity due to chloromethyl group; molecular weight $ C{12}H{10}BrClO $.
  • Applications : Intermediate in fine chemicals; chloromethyl group offers additional functionalization sites ().
1-Bromo-2-Methoxynaphthalene (CAS 3401-47-6)
  • Structure : Methoxy group at position 2 instead of phenylmethoxy.
  • Properties : Simplified structure with lower steric hindrance; logP ~3.60 (similar to phenylmethoxy analogs) ().
  • Toxicity : Classified with hazards H315 (skin irritation) and H319 (eye irritation) ().

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Key Substituents
Naphthalene, 2-bromo-1-(phenylmethoxy)- $ C{17}H{13}BrO $ 313.19 ~3.8* Bromine, phenylmethoxy
2-(Phenylmethoxy)naphthalene $ C{17}H{14}O $ 234.29 ~3.2 Phenylmethoxy
1-Bromo-2-methoxynaphthalene $ C{11}H9BrO $ 237.09 3.60 Bromine, methoxy
6-Bromo-1-(chloromethyl)-2-methoxynaphthalene $ C{12}H{10}BrClO $ 285.56 ~4.1 Bromine, chloromethyl, methoxy

*Estimated based on structural analogs ().

Preparation Methods

Benzylation of 1-Naphthol Followed by Bromination

The most direct route involves benzylation of 1-naphthol to form 1-benzyloxynaphthalene, followed by electrophilic bromination at the ortho position.

Step 1: Synthesis of 1-Benzyloxynaphthalene
1-Naphthol reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding 1-benzyloxynaphthalene. Optimal conditions include refluxing at 80°C for 72 hours, achieving ~85% yield after recrystallization.

Step 2: Regioselective Bromination
Electrophilic bromination of 1-benzyloxynaphthalene employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The benzyloxy group directs bromination to the ortho (C2) position, though competing para (C4) substitution may occur (~15–20% byproducts). Purification via vacuum distillation or mixed-solvent recrystallization (e.g., hexane/ethyl acetate) enhances purity to >99%.

Challenges :

  • Regioselectivity : Para-brominated byproducts necessitate chromatographic separation.
  • Reaction Conditions : Moisture-sensitive FeBr₃ requires anhydrous environments.

Directed Ortho Metalation Strategy

Bromination of 1-Naphthol Prior to Benzylation

This method prioritizes bromination at C2 before introducing the benzyloxy group, leveraging the hydroxyl group’s directing effects.

Step 1: Directed Bromination of 1-Naphthol
1-Naphthol undergoes lithiation at -78°C using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), deprotonating the ortho position. Quenching with bromine (Br₂) or N-bromosuccinimide (NBS) yields 2-bromo-1-naphthol. Reported yields range from 70–80% after silica gel chromatography.

Step 2: Benzylation of 2-Bromo-1-naphthol
The hydroxyl group at C1 is benzylated using benzyl bromide and K₂CO₃ in DMF, analogous to methods for bis(2-pyridyloxy)naphthalenes. This step achieves ~90% yield under reflux conditions (72 hours).

Advantages :

  • Regiochemical Control : Avoids competing para-bromination.
  • Scalability : Adaptable to gram-scale synthesis.

Tosylation and Halide Substitution

Intermediate Sulfonate Formation

Adapting protocols from 2-benzyloxy bromoethane synthesis, this route converts 2-hydroxy-1-benzyloxynaphthalene to a sulfonate ester, followed by bromide displacement.

Step 1: Synthesis of 2-Hydroxy-1-benzyloxynaphthalene
1,2-Naphthalenediol is selectively benzylated at C1 using benzyl bromide/K₂CO₃ in DMF, though yields are moderate (~60%) due to di-benzylation side reactions.

Step 2: Tosylation and Bromide Exchange
The C2 hydroxyl group is activated with p-toluenesulfonyl chloride (TsCl) and N,N-dimethylaminopyridine (DMAP) in chloroform, forming a tosylate intermediate. Subsequent refluxing with sodium bromide (NaBr) in acetone substitutes the tosylate with bromide, yielding the target compound.

Limitations :

  • Multi-step Process : Low overall yields (~40–50%) due to intermediate purification.
  • Sensitivity : Tosylation requires strict moisture control.

Cross-Coupling Approaches

Ullmann-Type Coupling

While less common, copper-catalyzed coupling of 2-bromonaphthalen-1-ol with benzyl alcohol offers an alternative pathway. However, this method suffers from poor yields (<30%) and side product formation, limiting industrial applicability.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Electrophilic Substitution Benzylation → Bromination 65–75% >99% Industrial
Directed Metalation Bromination → Benzylation 70–80% 98% Lab-scale
Tosylation-Substitution Benzylation → Tosylation → Substitution 40–50% 95% Limited

Insights :

  • Electrophilic Substitution is preferred for large-scale production despite regioselectivity challenges.
  • Directed Metalation offers superior regiochemical control but requires cryogenic conditions.

Experimental Optimization

Solvent Systems

  • DMF vs. Sulpholane/Toluene : DMF accelerates benzylation (72 hours), while sulpholane/toluene mixtures reduce side reactions in Ullmann couplings.
  • Polar Aprotic Solvents : Acetonitrile enhances bromide substitution rates in tosylation routes.

Catalysts and Additives

  • DMAP : Critical for tosylate activation, reducing reaction times by 50%.
  • Decolourizing Charcoal : Improves product purity in recrystallization steps.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents, leveraging its aromatic bromine for cross-coupling reactions.

Materials Science

Derivatives exhibit luminescent properties, enabling applications in organic light-emitting diodes (OLEDs).

Q & A

Q. What are the recommended synthetic routes for 2-bromo-1-(phenylmethoxy)naphthalene, and how can reaction conditions be optimized for high yield?

Methodological Answer:

  • Core Synthesis : Begin with bromination of naphthalene derivatives (e.g., 1-methoxynaphthalene) using N-bromosuccinimide (NBS) or Br₂ under controlled conditions. Introduce the phenylmethoxy group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor purity via HPLC (C18 columns, acetonitrile/water mobile phase) .
  • Yield Improvement : Pre-purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) and validate with 1^1H NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-1-(phenylmethoxy)naphthalene?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. Key signals: bromine-induced deshielding (~δ 7.8 ppm for C-Br) and methoxy protons (~δ 3.9 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~305.17) and fragmentation patterns (loss of Br or phenylmethoxy groups) .
  • HPLC-PDA : Reverse-phase chromatography (e.g., Newcrom R1 column) with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for brominated naphthalene derivatives?

Methodological Answer:

  • Bias Assessment : Apply risk-of-bias frameworks (Table C-6/C-7) to evaluate study design (e.g., randomization, blinding, attrition rates). Prioritize studies with low bias (Tier 1) .
  • Mechanistic Reconciliation : Compare metabolic pathways (e.g., cytochrome P450-mediated oxidation) across species using liver microsomes. Address interspecies variability via in vitro-in vivo extrapolation (IVIVE) models .
  • Dose-Response Analysis : Use benchmark dose (BMD) modeling to reconcile discrepancies in NOAEL/LOAEL values for respiratory or hepatic effects .

Q. What experimental approaches elucidate the metabolic pathways of 2-bromo-1-(phenylmethoxy)naphthalene in mammalian systems?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify phase I metabolites (e.g., hydroxylation at C4/C5) via LC-HRMS. Confirm with synthetic standards .
  • Adduct Formation : Detect glutathione (GSH) conjugates using MS/MS to track reactive intermediates (e.g., naphthoquinones) .
  • In Vivo Tracking : Administer 14^{14}C-labeled compound to rodents; quantify urinary/fecal metabolites via scintillation counting and radio-HPLC .

Q. How does the phenylmethoxy group influence the compound’s reactivity in electrophilic substitution compared to other substituents?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare electron density maps. The phenylmethoxy group is electron-donating, directing electrophiles to the para position relative to Br .
  • Kinetic Studies : Compete bromination reactions with analogs (e.g., 2-bromo-1-methoxynaphthalene). Use 1^1H NMR to quantify regioselectivity (e.g., 85% para substitution vs. 60% for methoxy alone) .

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